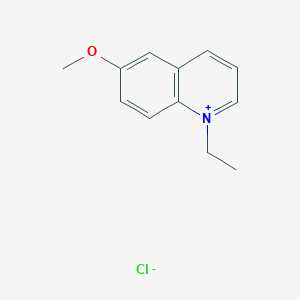
6-Methoxy-N-ethylquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-N-ethylquinolinium, also known as this compound, is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Chemistry:
MEQ serves as a fluorescent chloride indicator in chemical analyses. Its fluorescence is quenched by chloride ions, allowing for the quantitative measurement of chloride concentrations in solution. This property is particularly useful in titrations and other analytical techniques where precise chloride quantification is essential .
2. Biology:
In biological research, MEQ is employed to study chloride ion dynamics within cells. It has been particularly useful in investigations involving GABA_A receptor activity in brain slices. For instance, studies have demonstrated that MEQ can effectively measure changes in intracellular chloride levels during oxygen-glucose deprivation (OGD), revealing critical insights into cellular responses under stress conditions .
3. Medicine:
The ability of MEQ to indicate chloride concentration makes it valuable in medical research, particularly in understanding conditions related to cellular ion homeostasis. For example, alterations in intracellular chloride levels can influence neuronal excitability and are implicated in various neurological disorders. MEQ's application in fluorescence imaging allows researchers to visualize these changes in real-time, facilitating a better understanding of pathophysiological processes .
4. Industry:
In industrial applications, MEQ is used in the development of diagnostic tools and assays that require accurate measurement of chloride ions. Its non-invasive nature and effectiveness make it suitable for use in various laboratory settings, enhancing the reliability of diagnostic procedures .
Case Study 1: Intracellular Chloride Measurement
A study conducted on living brain slices utilized MEQ to monitor changes in intracellular chloride following oxygen-glucose deprivation. Researchers found that MEQ fluorescence decreased significantly during OGD, indicating an increase in intracellular chloride levels. This response was correlated with cell membrane depolarization and provided insights into the mechanisms of neuronal injury during ischemic events .
Case Study 2: GABA_A Receptor Activity
In another investigation, the effects of GABA_A receptor activation on intracellular chloride levels were assessed using MEQ. The study revealed that exposure to muscimol (a GABA_A receptor agonist) significantly reduced MEQ fluorescence under control conditions but failed to do so after OGD, suggesting a disruption in chloride influx due to altered receptor function following cellular stress .
Table 1: Fluorescence Response of MEQ Under Different Conditions
| Condition | ΔF/F (%) | Notes |
|---|---|---|
| Control | 68 ± 8.6 | Normal response to GABA_A receptor activation |
| OGD + 2 hr reoxygenation | -7.3 ± 5.9* | Impaired response post-OGD |
*Statistical significance p<0.05.
Table 2: Preparation of Stock Solutions for MEQ
| Mass of MEQ | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |
|---|---|---|---|
| 0.1 mg | 317.309 µL | 63.462 µL | 31.731 µL |
| 0.5 mg | 1.587 mL | 317.309 µL | 158.655 µL |
| 1 mg | 3.173 mL | 634.618 µL | 317.309 µL |
Eigenschaften
CAS-Nummer |
134907-10-1 |
|---|---|
Molekularformel |
C12H14ClNO |
Molekulargewicht |
223.7 g/mol |
IUPAC-Name |
1-ethyl-6-methoxyquinolin-1-ium;chloride |
InChI |
InChI=1S/C12H14NO.ClH/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JFDLMJJVKVMQAW-UHFFFAOYSA-M |
SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[Cl-] |
Kanonische SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[Cl-] |
Synonyme |
6-MEQ 6-methoxy-N-ethylquinolinium 6-methoxy-N-ethylquinolinium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















